molecular formula C10H16 B12726188 6NR9FA5Efg CAS No. 75658-57-0

6NR9FA5Efg

Cat. No.: B12726188
CAS No.: 75658-57-0
M. Wt: 136.23 g/mol
InChI Key: AAIXZDBTEWDLSG-VIFPVBQESA-N
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Description

The compound 1,3-Cyclohexadiene, 5-methyl-2-(1-methylethyl)-, ®-, also known by its unique identifier 6NR9FA5Efg, is an organic molecule with the molecular formula C10H16 . This compound is characterized by its cyclohexadiene ring structure with methyl and isopropyl substituents, making it a notable compound in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Cyclohexadiene, 5-methyl-2-(1-methylethyl)-, ®- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of dienes and dienophiles in a Diels-Alder reaction, followed by selective hydrogenation to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or crystallization. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and specific temperature and pressure settings .

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclohexadiene, 5-methyl-2-(1-methylethyl)-, ®- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted cyclohexadienes, alcohols, ketones, and fully saturated hydrocarbons .

Scientific Research Applications

1,3-Cyclohexadiene, 5-methyl-2-(1-methylethyl)-, ®- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Cyclohexadiene, 5-methyl-2-(1-methylethyl)-, ®- involves its interaction with specific molecular targets. It can modulate various biochemical pathways, depending on its functional groups and the nature of its substituents. The compound’s effects are mediated through binding to enzymes, receptors, or other proteins, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1,3-Cyclohexadiene: Lacks the methyl and isopropyl substituents, making it less sterically hindered.

    5-Methyl-1,3-cyclohexadiene: Similar structure but without the isopropyl group.

    2-Isopropyl-1,3-cyclohexadiene: Similar structure but without the methyl group.

Uniqueness

1,3-Cyclohexadiene, 5-methyl-2-(1-methylethyl)-, ®- is unique due to its specific stereochemistry and the presence of both methyl and isopropyl groups.

Properties

CAS No.

75658-57-0

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(5R)-5-methyl-2-propan-2-ylcyclohexa-1,3-diene

InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6-9H,5H2,1-3H3/t9-/m0/s1

InChI Key

AAIXZDBTEWDLSG-VIFPVBQESA-N

Isomeric SMILES

C[C@@H]1CC=C(C=C1)C(C)C

Canonical SMILES

CC1CC=C(C=C1)C(C)C

Origin of Product

United States

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